4-(acetylamino)phenyl 2-thiophenecarboxylate
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Overview
Description
4-(acetylamino)phenyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C13H11NO3S. It is a member of the benzoate ester family and is characterized by the presence of a thiophene ring and an acetamidophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiophenecarboxylic acid (4-acetamidophenyl) ester typically involves the esterification of 2-thiophenecarboxylic acid with 4-acetamidophenol. This reaction can be catalyzed by acidic or basic conditions, often using reagents such as sulfuric acid or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of 2-thiophenecarboxylic acid (4-acetamidophenyl) ester may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(acetylamino)phenyl 2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acetamidophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents or nucleophiles such as sodium azide can be employed.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetamidophenyl derivatives.
Scientific Research Applications
4-(acetylamino)phenyl 2-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-thiophenecarboxylic acid (4-acetamidophenyl) ester involves its interaction with specific molecular targets. The thiophene ring and acetamidophenyl group can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the acetamidophenyl group.
4-Nitrophenyl 2-thiophenecarboxylate: Similar ester structure but with a nitrophenyl group instead of an acetamidophenyl group.
Uniqueness: 4-(acetylamino)phenyl 2-thiophenecarboxylate is unique due to the presence of both the thiophene ring and the acetamidophenyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
67542-43-2 |
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Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.3 g/mol |
IUPAC Name |
(4-acetamidophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11NO3S/c1-9(15)14-10-4-6-11(7-5-10)17-13(16)12-3-2-8-18-12/h2-8H,1H3,(H,14,15) |
InChI Key |
FGNYPSLGEUCLPH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CS2 |
Synonyms |
4-acetamidophenyl-2-thiophenecarboxylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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